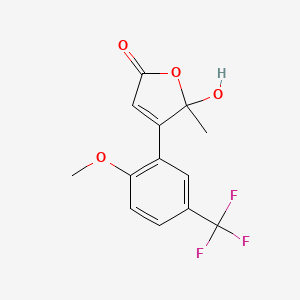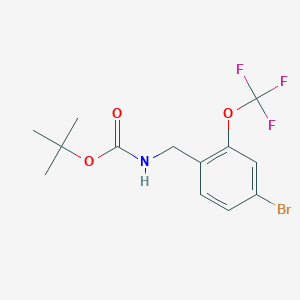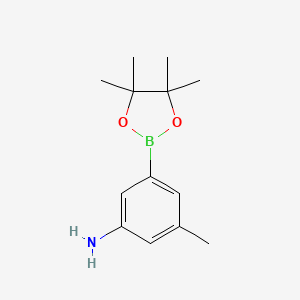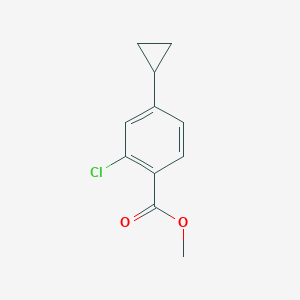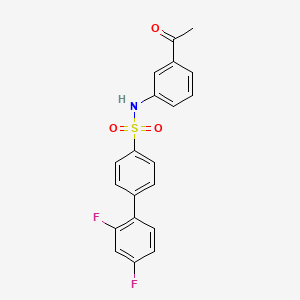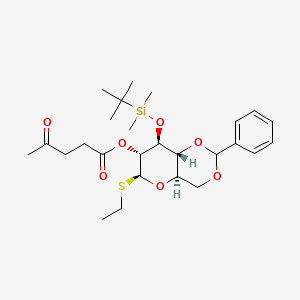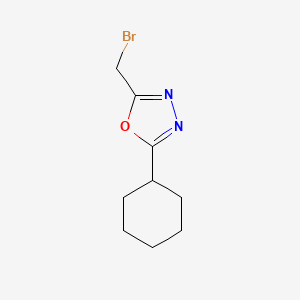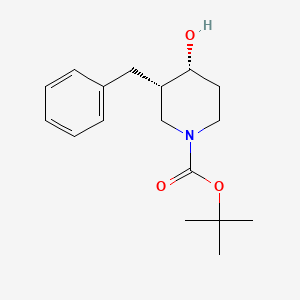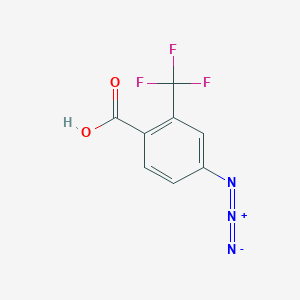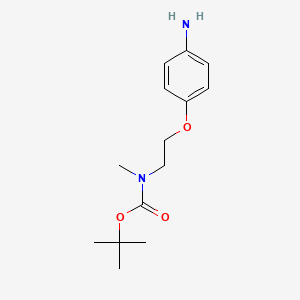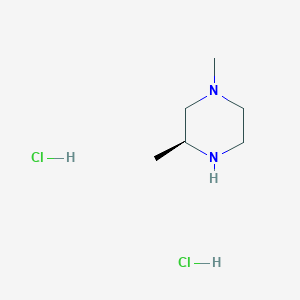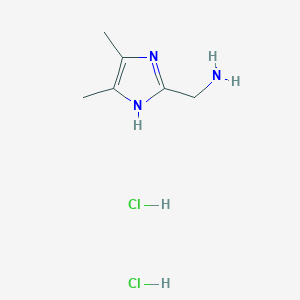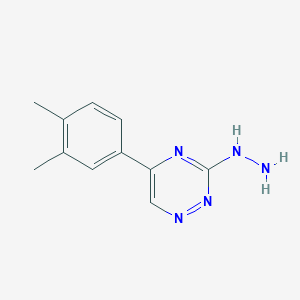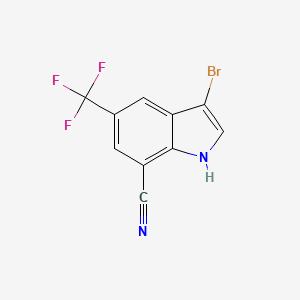
3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with an indole ring. The bromine, trifluoromethyl, and nitrile groups would then be added in subsequent steps through various reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring (a fused benzene and pyrrole ring) with bromine, trifluoromethyl, and nitrile substituents at the 3rd, 5th, and 7th positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, and the electron-rich indole ring. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar nitrile group and the electronegative fluorine atoms in the trifluoromethyl group could increase its polarity .Applications De Recherche Scientifique
Domino Reactions in Water
The study by Gunasekaran et al. (2012) on domino reactions in water highlights the synthesis of densely functionalized indolyldihydrofuran derivatives. This process involves a one-pot transformation that generates one C–C and one C–O bond, demonstrating a versatile approach to constructing complex molecules from simpler indole derivatives (Gunasekaran et al., 2012).
Synthesis of Hexafluorobutane
Another study by Baker et al. (1999) explores the reaction of bromine trifluoride with succinonitrile to form hexafluorobutane. This research demonstrates the utility of bromine trifluoride in directly converting nitriles to trifluoromethyl moieties, pertinent to the synthesis of compounds containing trifluoromethyl groups, such as 3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile (Baker et al., 1999).
Azafluorene Derivatives as Inhibitors
Venkateshan et al. (2020) conducted research on azafluorene derivatives, including indole-based compounds, as potential inhibitors of SARS CoV-2 RdRp. This study provides insights into the applications of indole derivatives in drug discovery, particularly in the context of antiviral therapies (Venkateshan et al., 2020).
Radical Perfluoroalkylation
Leifert et al. (2016) describe a method for the radical perfluoroalkylation of arylisonitriles, leading to 2-alkylated indole-3-imines. This study underlines the synthetic versatility of indole derivatives and their potential for producing compounds with varied functional groups (Leifert et al., 2016).
Insecticidal Activity of Pyrroles
Research by Kuhn et al. (1994) introduces a new class of insect control agents based on pyrrole derivatives, underscoring the potential of indole and pyrrole-based compounds in developing new insecticides (Kuhn et al., 1994).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3N2/c11-8-4-16-9-5(3-15)1-6(2-7(8)9)10(12,13)14/h1-2,4,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOKMAAFSGWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=CNC2=C1C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219625 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile | |
CAS RN |
1228182-69-1 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)
